An In-Depth Technical Guide to the Core Building Block: 3-(1,3-Thiazol-2-yl)aniline
An In-Depth Technical Guide to the Core Building Block: 3-(1,3-Thiazol-2-yl)aniline
Abstract
This technical guide provides a comprehensive overview of the chemical building block 3-(1,3-Thiazol-2-yl)aniline (CAS No. 184097-39-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's physicochemical properties, synthesis methodologies, and its strategic applications in medicinal chemistry. The guide emphasizes the causality behind experimental choices and provides detailed protocols, supported by authoritative citations, to ensure scientific integrity and reproducibility. Visualizations in the form of diagrams and structured data tables are included to facilitate a deeper understanding of this versatile scaffold.
Introduction: The Strategic Importance of the Thiazole-Aniline Scaffold
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic properties, planarity, and ability to participate in hydrogen bonding make it a valuable component for designing molecules that can effectively interact with biological targets.[1] When coupled with an aniline moiety, the resulting 3-(1,3-Thiazol-2-yl)aniline presents a versatile building block with multiple reactive sites for further chemical elaboration.
Aniline and its derivatives are foundational in the development of numerous pharmaceuticals. However, the metabolic fate of some aniline-containing drugs can lead to toxicity.[2] The strategic incorporation of heterocyclic structures like thiazole can modulate the physicochemical properties of the parent aniline, potentially leading to improved metabolic stability, solubility, and bioavailability, while offering new vectors for targeted biological activity. This guide focuses specifically on the 3-(1,3-Thiazol-2-yl)aniline isomer, a key intermediate for the synthesis of a new generation of therapeutic candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. The following table summarizes the key known and predicted properties of 3-(1,3-Thiazol-2-yl)aniline.
| Property | Value | Source |
| CAS Number | 184097-39-0 | [3] |
| Molecular Formula | C₉H₈N₂S | [4] |
| Molecular Weight | 176.24 g/mol | [5] |
| Appearance | Expected to be a solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Predicted XlogP | 1.9 | [4] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Topological Polar Surface Area (TPSA) | 67.2 Ų | [5] |
Spectroscopic Data (Predicted and Representative)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the aniline and thiazole rings. The protons on the thiazole ring would likely appear as doublets in the downfield region. The aniline protons would present as a complex multiplet, and the amine (-NH₂) protons would appear as a broad singlet.
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¹³C NMR: The carbon NMR would display distinct signals for each of the nine carbon atoms. The carbon atoms of the thiazole ring would resonate at characteristic chemical shifts, with the C2 carbon being the most deshielded.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching bands would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic and thiazole rings would be observed in the 1400-1600 cm⁻¹ region.[6][7]
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Mass Spectrometry (MS): Under electrospray ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 177.0481.[4] Fragmentation patterns would likely involve the loss of small neutral molecules from the heterocyclic ring.[8][9]
Synthesis and Reaction Mechanisms
The synthesis of 2-arylthiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone methodology.[10] This method typically involves the condensation of an α-haloketone with a thioamide. For 3-(1,3-Thiazol-2-yl)aniline, a plausible synthetic route involves the reaction of 3-aminothiobenzamide with a two-carbon electrophile, such as bromoacetaldehyde or a bromoacetaldehyde equivalent.
Experimental Protocol: A Representative Synthesis
The following is a generalized, representative protocol based on established methods for the synthesis of similar 2-arylthiazoles. Researchers should optimize conditions for their specific setup.
Step 1: Synthesis of 3-Aminothiobenzamide
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To a solution of 3-aminobenzonitrile in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine, add hydrogen sulfide gas or a source of sulfide ions like sodium hydrosulfide.
-
The reaction mixture is typically stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by pouring it into water and collecting the precipitated 3-aminothiobenzamide by filtration. The crude product can be purified by recrystallization.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve 3-aminothiobenzamide (1 equivalent) in a suitable solvent, such as ethanol or isopropanol.
-
Add bromoacetaldehyde or a bromoacetaldehyde dimethyl acetal (1.1 equivalents) to the solution.
-
The mixture is refluxed for several hours, with the progress of the reaction monitored by TLC.
-
After completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3-(1,3-Thiazol-2-yl)aniline.
-
Purification is typically achieved by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(1,3-Thiazol-2-yl)aniline scaffold is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary amino group serves as a key handle for derivatization, allowing for the introduction of various pharmacophores through amide bond formation, reductive amination, or participation in further heterocyclic ring-forming reactions.
The thiazole moiety itself is known to be a bioisostere for other functional groups and can engage in crucial interactions with enzyme active sites. Derivatives of thiazole-containing anilines have been investigated for a variety of biological activities, including:
-
Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial compounds.[11]
-
Anticancer Agents: Many kinase inhibitors and other anticancer agents incorporate the thiazole scaffold.[12]
-
Anti-inflammatory Agents: Thiazole derivatives have been explored for their potential to modulate inflammatory pathways.[13]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(1,3-Thiazol-2-yl)aniline. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and thiazole derivatives should be followed.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-(1,3-Thiazol-2-yl)aniline is a strategically important building block for the synthesis of novel compounds with potential therapeutic value. Its combination of a reactive aniline moiety and a biologically relevant thiazole ring provides a versatile platform for drug discovery and development. This guide has provided a foundational understanding of its properties, synthesis, and potential applications. Further research into the biological activities of derivatives of this scaffold is warranted and is an active area of investigation in medicinal chemistry.
References
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PubChemLite. 3-(1,3-thiazol-2-yl)aniline (C9H8N2S). [Link]
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Sapijanskaitė-Banevič, B., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2433. [Link]
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PubChem. 3-(1,3-Thiazol-4-yl)aniline. [Link]
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Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15002-15024. [Link]
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Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link]
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Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15002-15024. [Link]
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ResearchGate. (2006). Mass spectra of aniline with different ionization methods. [Link]
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ResearchGate. (2020). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. [Link]
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